3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide
Overview
Description
“3-Amino-N-(3-chloro-phenyl)-4-methyl-benzenesulfonamide” is a chemical compound with the molecular formula C12H11ClN2O2S . It is related to other compounds such as “3-amino-N-(4-chlorophenyl)benzamide” and "4-amino-N-(3-chlorophenyl)benzenesulfonamide" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group . The sulfonamide group is further substituted with a 3-chlorophenyl group .Scientific Research Applications
Synthesis and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES This study explores the synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The research delves into the synthetic route and spectroscopic properties, offering potential applications in developing new chemical entities for various industrial and research purposes (Issac & Tierney, 1996).
Gastroprotective Properties
Gastroprotective properties of ebrotidine. A review. The review highlights the cytoprotective and H2-receptor antagonist properties of ebrotidine, a compound structurally related to sulfonamides, showcasing its application in ulcer disease treatment due to its ability to enhance mucosal repair and integrity (Slomiany, Piotrowski, & Slomiany, 1997).
Antioxidant Activity
Chlorogenic acid (CGA) A pharmacological review and call for further research.
This review discusses the biological and pharmacological effects of Chlorogenic Acid (CGA), highlighting its antioxidant, cardioprotective, and anti-inflammatory properties. Although CGA is structurally different from sulfonamides, the emphasis on exploring natural compounds with health benefits suggests a broader interest in identifying compounds with similar therapeutic potentials (Naveed et al., 2018).
Heterocyclic Chemistry
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis of heterocycles. This article reviews the preparation and application of dicyanomethylene derivatives in synthesizing heterocyclic compounds, highlighting the potential of such frameworks in developing new chemical entities for pharmaceuticals and materials science (Gomaa & Ali, 2020).
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation process pathway, by-products, biotoxicity, and density functional theory calculation.
This review focuses on the degradation pathways of acetaminophen, an analgesic drug, using advanced oxidation processes (AOPs). It underscores the importance of understanding chemical degradation processes and their environmental impact, relevant to research on the stability and degradation of various compounds, including sulfonamides (Qutob et al., 2022).
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-5-6-12(8-13(9)15)19(17,18)16-11-4-2-3-10(14)7-11/h2-8,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZLOJOTKYBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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